molecular formula C15H16BrNO2 B15304702 Tert-butyl (5-bromonaphthalen-2-YL)carbamate

Tert-butyl (5-bromonaphthalen-2-YL)carbamate

Cat. No.: B15304702
M. Wt: 322.20 g/mol
InChI Key: IHCNQDGGHVILFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-bromonaphthalen-2-YL)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and a 5-bromo-substituted naphthalene ring. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes. The bromine substituent on the aromatic system facilitates further functionalization, such as cross-coupling reactions.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

tert-butyl N-(5-bromonaphthalen-2-yl)carbamate

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h4-9H,1-3H3,(H,17,18)

InChI Key

IHCNQDGGHVILFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromonaphthalen-2-YL)carbamate typically involves the reaction of 5-bromonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromonaphthalen-2-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (5-bromonaphthalen-2-YL)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromonaphthalen-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Bromo-Substituted Carbamates
  • tert-Butyl (5-bromoquinolin-2-yl)carbamate (CAS: 1414959-06-0): Structure: Quinoline ring with 5-bromo and 2-carbamate substituents. Molecular Formula: C₁₄H₁₅BrN₂O₂; Purity: 95% .
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate :

    • Reactivity : The pyrimidine ring and fluorine substituent enhance polarity, affecting solubility and metabolic stability compared to naphthalene-based analogs .
Aliphatic Bromo-Substituted Carbamates
  • tert-Butyl (5-bromopentyl)carbamate and analogs (e.g., 4-bromobutyl, 6-bromohexyl):
    • Similarity Scores : Ranging from 0.88 to 1.00 based on substituent chain length and position .
    • Key Differences : Aliphatic bromo groups are more reactive in SN2 reactions than aromatic bromo substituents, enabling faster alkylation or elimination pathways .

Physicochemical Properties

Property tert-Butyl (5-bromonaphthalen-2-YL)carbamate* tert-Butyl (5-bromoquinolin-2-yl)carbamate tert-Butyl (4-bromobutyl)carbamate
Molecular Weight (g/mol) ~337.2 (estimated) 323.19 265.2
LogP (Predicted) ~4.2 (high lipophilicity) 3.8 2.1
Reactivity Aromatic bromine (slow SNAr) Quinoline N enhances electrophilicity Aliphatic bromine (fast SN2)

*Estimated based on structural analogs.

Stability and Handling

  • Stability : Tert-butyl carbamates are generally stable under ambient conditions but degrade under strong acids/bases or elevated temperatures .
  • Storage : Recommended at 2–8°C for long-term stability, consistent with protocols for tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.